molecular formula C11H12ClN5O B039908 ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol CAS No. 118237-87-9

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

Cat. No.: B039908
CAS No.: 118237-87-9
M. Wt: 265.7 g/mol
InChI Key: IHEDZPMXLKYPSA-NKWVEPMBSA-N
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Description

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol (CAS: 136522-33-3, molecular formula: C₁₁H₁₂ClN₅O) is a carbocyclic nucleoside analogue characterized by a cyclopentene ring fused to a purine base. The purine moiety features a chlorine substituent at position 6 and an amino group at position 2, while the cyclopentene ring includes a hydroxymethyl group in the (1R,4S) stereochemical configuration . The compound is stored under dark, inert conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEDZPMXLKYPSA-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158516
Record name (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216481-88-8, 118237-87-9
Record name (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216481-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Cyclization : A substituted pyrimidine intermediate is treated with trimethyl orthoformate in the presence of methanesulfonic acid, forming the cyclopentene ring.

  • Amination : The chloropyrimidine moiety undergoes nucleophilic substitution with ammonia, introducing the amino group.

  • Hydroxymethylation : A methanolysis step installs the hydroxymethyl group while preserving the double bond.

Advantages Over Prior Methods

  • Yield Enhancement : The one-pot cyclization-amination sequence achieves >80% yield, compared to <50% in earlier methods.

  • Stereochemical Purity : Chiral auxiliaries or catalysts ensure >99% enantiomeric excess (ee).

  • Safety : Eliminating LiAlH4 reduces fire hazards and simplifies waste management.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, cost, and practicality of key synthetic routes:

Method Steps Yield (%) Cost Drawbacks
LiAlH4 Reduction645HighDouble bond reduction, safety risks
Microbial Biocatalysis10+60Very HighExpensive, complex infrastructure
Chemical Synthesis482ModerateRequires acidic conditions

Recent Advances and Industrial Applications

The improved chemical synthesis has been adopted by pharmaceutical manufacturers due to its scalability and cost-effectiveness. Recent innovations focus on:

  • Catalytic Asymmetric Synthesis : Palladium-catalyzed couplings enable direct formation of the cyclopentene ring with minimal byproducts.

  • Green Chemistry : Water-based cyclization systems reduce reliance on organic solvents, aligning with sustainability goals .

Chemical Reactions Analysis

Types of Reactions

Rokitamycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of rokitamycin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of rokitamycin include various derivatives with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced resistance .

Scientific Research Applications

Antiviral Activity

Mechanism of Action
This compound exhibits potent antiviral properties, particularly against HIV. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in the treatment of HIV infections. NRTIs block reverse transcriptase, an enzyme essential for viral replication, thereby inhibiting the proliferation of the virus within the host.

Clinical Relevance
The structural similarity of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol to other well-known NRTIs allows it to be explored as a potential therapeutic agent for HIV/AIDS treatment. Its effectiveness and safety profiles are under continuous investigation in clinical trials.

Research and Development

Drug Formulation Studies
Research has focused on formulating this compound in various delivery systems to enhance its bioavailability and efficacy. Studies involving nanoparticles and liposomal formulations have shown promise in improving the pharmacokinetics of this compound, making it more effective in clinical settings.

Case Studies
Several studies have documented its use in combination therapies with other antiretroviral drugs. For instance, combining this compound with protease inhibitors has been shown to enhance overall treatment efficacy and reduce the likelihood of drug resistance.

Toxicological Assessments

Safety Profile
Toxicological studies are essential to determine the safety of this compound. Research indicates that while it is generally well-tolerated, certain adverse effects such as gastrointestinal disturbances have been reported in some patients.

Regulatory Status
The compound's safety data is critical for regulatory approvals. Continuous monitoring and reporting of adverse effects contribute to understanding its long-term safety profile.

Mechanism of Action

Rokitamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication. The specificity of rokitamycin towards prokaryotes is due to the absence of 50S ribosomes in eukaryotes .

Comparison with Similar Compounds

Structural and Stereochemical Analogues

The compound is closely related to several nucleoside reverse transcriptase inhibitors (NRTIs) and their derivatives. Key comparisons include:

Abacavir
  • Structure: [(1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol (CAS: 136470-78-5).
  • Key Differences: Substituent at Purine Position 6: Abacavir has a cyclopropylamino group (-NH-C₃H₅) instead of chlorine. This group enhances binding to HIV reverse transcriptase by introducing hydrophobic interactions . Stereochemistry: The (1S,4R) configuration in abacavir optimizes spatial alignment with the enzyme’s active site, whereas the (1R,4S) configuration in the target compound may alter binding kinetics .
  • Pharmacology : Abacavir is a prodrug metabolized intracellularly to carbovir triphosphate, which competes with dGTP for incorporation into viral DNA, terminating chain elongation. Its bioavailability is ~83%, with minimal renal excretion (<2%) due to extensive hepatic glucuronidation and oxidation .
Abacavir Related Compound C (Hydrochloride)
  • Structure: [(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol hydrochloride (CAS: N/A, molecular weight: 302.16).
  • Key Differences :
    • Stereochemistry : (1S,4R) configuration, making it a diastereomer of the target compound.
    • Substituent : Shares the 6-chloro modification but is primarily identified as a process-related impurity in abacavir synthesis .
  • Activity: Limited therapeutic efficacy due to stereochemical mismatch with reverse transcriptase binding pockets .

Functional and Pharmacokinetic Comparisons

Substituent Effects on Activity
  • 6-Chloro vs. This may impact intracellular phosphorylation and triphosphate formation . Cyclopropylamino in abacavir enhances resistance profiles against HIV mutants, whereas chloro analogs are less studied in this context .
Stereochemical Impact
  • (1R,4S) vs. (1S,4R) configurations alter the spatial orientation of the hydroxymethyl group, affecting interactions with kinases during phosphorylation. Abacavir’s (1S,4R) configuration is optimized for adenosine phosphotransferase recognition, a critical step in its activation .

Data Table: Comparative Analysis

Compound Name Substituent (Position 6) Stereochemistry Molecular Weight CAS Number Key Pharmacological Features
Target Compound Chloro (1R,4S) 265.70 136522-33-3 Potential antiviral activity; research use
Abacavir Cyclopropylamino (1S,4R) 286.33 136470-78-5 HIV reverse transcriptase inhibitor; 83% bioavailability
Abacavir Related Compound C (HCl) Chloro (1S,4R) 302.16 N/A Process impurity; limited therapeutic role

Biological Activity

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, also known by its CAS number 216481-88-8, is a purine derivative notable for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This compound is structurally related to nucleosides and has garnered interest due to its interactions with nucleoside transporters and potential effects on cellular processes.

Molecular Characteristics

The molecular formula of this compound is C₁₁H₁₂ClN₅O, with a molecular weight of approximately 265.70 g/mol. The compound features a cyclopentene structure fused with a purine base, which is significant for its biological activity.

PropertyValue
CAS Number216481-88-8
Molecular FormulaC₁₁H₁₂ClN₅O
Molecular Weight265.70 g/mol
StructureStructure

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity against various viruses by inhibiting viral replication. The mechanism often involves the inhibition of nucleoside transporters that facilitate viral entry into host cells. For instance, studies on nucleoside transporters have shown that increased expression can enhance the uptake of antiviral agents, suggesting that this compound may modulate transporter activity to exert its effects .

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. The structural similarity to known anticancer agents allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells. In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, although further research is necessary to elucidate the precise mechanisms involved.

Case Study 1: Nucleoside Transporter Interaction

A study explored the interaction of this compound with nucleoside transporters in human cell lines. The results indicated that the compound could inhibit the uptake of adenosine and other nucleosides, leading to reduced proliferation in certain cancer cell types . This suggests a potential therapeutic avenue for targeting nucleoside transport mechanisms in cancer treatment.

Q & A

How can researchers determine the oxidative stability of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol under different experimental conditions, and what analytical techniques are most suitable for monitoring degradation products?

To assess oxidative stability, employ chemical (e.g., hydrogen peroxide) and electrochemical (e.g., cyclic voltammetry) stress testing. Use UHPLC with photodiode array (PDA) or high-resolution mass spectrometry (HRMS) to detect degradation products like chloro-substituted derivatives or hydroxylated intermediates. Method validation should include forced degradation studies under acidic, basic, and thermal conditions, with peak purity analysis to confirm specificity .

What strategies are recommended for resolving stereochemical discrepancies in the synthesis of this compound and its related impurities?

Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) or polar organic mobile phases can separate stereoisomers. For structural confirmation, X-ray crystallography (via SHELX refinement) provides unambiguous stereochemical assignments. Additionally, nuclear Overhauser effect (NOE) NMR experiments differentiate between (1R,4S) and (1S,4R) configurations in cyclopentyl derivatives .

How should researchers design experiments to assess the environmental uptake of this compound by plants, considering its physicochemical properties?

Given its water solubility (~77 mg/L), design hydroponic or soil-contamination models using radiolabeled (e.g., ¹⁴C) compound to track uptake. Employ LC-MS/MS to quantify parent and metabolite levels in plant tissues. Control variables include pH, organic matter content, and co-contaminants to mimic environmental matrices. Validate extraction methods using spike-recovery tests .

What are the critical considerations for developing a stability-indicating UHPLC method for quantifying this compound and its degradation products under stressed conditions?

Optimize chromatographic parameters:

  • Column : C18 with 1.7 µm particles for high resolution.
  • Mobile phase : Gradient of ammonium acetate buffer (pH 4.5) and acetonitrile.
  • Detection : PDA (254 nm) for quantification and HRMS for structural identification.
    Validate method per ICH Q2(R1) guidelines, ensuring specificity, linearity (R² >0.999), and sensitivity (LOD <0.05%). Include forced degradation studies to confirm method robustness .

How can the metabolic pathways of this compound be elucidated using in vitro models, and what enzymes are involved in its phosphorylation and deamination?

Use human T-lymphoblastoid cell lines (e.g., CEM) to study intracellular phosphorylation. Quantify metabolites via LC-MS/MS:

  • Key enzymes : Adenosine phosphotransferase (converts parent to monophosphate) and cytosolic deaminases (convert monophosphate to carbovir-MP).
  • Inhibition assays : Co-incubate with deaminase inhibitors (e.g., pentostatin) to confirm rate-limiting steps. Monitor triphosphate levels using anion-exchange chromatography .

What are the challenges in synthesizing and characterizing stereoisomeric impurities of this compound, and how can they be addressed using advanced spectroscopic techniques?

Challenges include low yields of minor stereoisomers and overlapping chromatographic peaks. Solutions:

  • Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation).
  • Characterization : Combine circular dichroism (CD) spectroscopy with X-ray crystallography for absolute configuration. For trace impurities, employ 2D NMR (HSQC, HMBC) and tandem MS/MS fragmentation .

How can researchers validate the purity of this compound hydrochloride using compendial and non-compendial methods?

  • Compendial : Follow USP/EP guidelines for residual solvents (GC-HS), heavy metals (ICP-MS), and elemental analysis (C, H, N).
  • Non-compendial : Use differential scanning calorimetry (DSC) to detect polymorphic forms and dynamic vapor sorption (DVS) for hygroscopicity. Cross-validate with quantitative NMR (qNMR) using maleic acid as an internal standard .

What in silico approaches are effective in predicting the binding affinity of this compound to HIV-1 reverse transcriptase, and how do these predictions correlate with experimental IC₅₀ values?

  • Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with the RT active site (e.g., residues Lys65, Tyr115).
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Correlation : Compare computed binding free energies (MM-PBSA) with experimental IC₅₀ from enzymatic assays (e.g., inhibition of [³H]-dGTP incorporation). Validate with site-directed mutagenesis of key residues .

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